2'-Azetidinomethyl-3,5-dichlorobenzophenone 2'-Azetidinomethyl-3,5-dichlorobenzophenone
Brand Name: Vulcanchem
CAS No.: 898755-29-8
VCID: VC2111083
InChI: InChI=1S/C17H15Cl2NO/c18-14-8-13(9-15(19)10-14)17(21)16-5-2-1-4-12(16)11-20-6-3-7-20/h1-2,4-5,8-10H,3,6-7,11H2
SMILES: C1CN(C1)CC2=CC=CC=C2C(=O)C3=CC(=CC(=C3)Cl)Cl
Molecular Formula: C17H15Cl2NO
Molecular Weight: 320.2 g/mol

2'-Azetidinomethyl-3,5-dichlorobenzophenone

CAS No.: 898755-29-8

Cat. No.: VC2111083

Molecular Formula: C17H15Cl2NO

Molecular Weight: 320.2 g/mol

* For research use only. Not for human or veterinary use.

2'-Azetidinomethyl-3,5-dichlorobenzophenone - 898755-29-8

Specification

CAS No. 898755-29-8
Molecular Formula C17H15Cl2NO
Molecular Weight 320.2 g/mol
IUPAC Name [2-(azetidin-1-ylmethyl)phenyl]-(3,5-dichlorophenyl)methanone
Standard InChI InChI=1S/C17H15Cl2NO/c18-14-8-13(9-15(19)10-14)17(21)16-5-2-1-4-12(16)11-20-6-3-7-20/h1-2,4-5,8-10H,3,6-7,11H2
Standard InChI Key DPRZHRWOIIWESK-UHFFFAOYSA-N
SMILES C1CN(C1)CC2=CC=CC=C2C(=O)C3=CC(=CC(=C3)Cl)Cl
Canonical SMILES C1CN(C1)CC2=CC=CC=C2C(=O)C3=CC(=CC(=C3)Cl)Cl

Introduction

Fundamental Chemical Identity

2'-Azetidinomethyl-3,5-dichlorobenzophenone belongs to the benzophenone class of organic compounds, characterized by two aromatic rings connected by a carbonyl group. What distinguishes this particular compound is the presence of an azetidine ring (a four-membered nitrogen-containing heterocycle) attached via a methyl bridge to one of the aromatic rings, along with two chlorine atoms positioned at the 3 and 5 positions of the other aromatic ring.

The compound is formally identified by the CAS Registry Number 898755-29-8 and has the IUPAC name [2-(azetidin-1-ylmethyl)phenyl]-(3,5-dichlorophenyl)methanone . This systematic naming precisely indicates the structural arrangement, with the azetidine ring connected to position 2 of one phenyl group, while the other phenyl group contains chlorine atoms at positions 3 and 5.

Molecular Identity Parameters

The molecular formula of 2'-Azetidinomethyl-3,5-dichlorobenzophenone is C₁₇H₁₅Cl₂NO, indicating the presence of 17 carbon atoms, 15 hydrogen atoms, 2 chlorine atoms, 1 nitrogen atom, and 1 oxygen atom . This corresponds to a precise molecular weight of 320.21 g/mol, making it a relatively medium-sized organic molecule with moderate complexity .

Structural Representation

The structural characteristics of 2'-Azetidinomethyl-3,5-dichlorobenzophenone can be represented through various notation systems:

Standard InChI: InChI=1S/C17H15Cl2NO/c18-14-8-13(9-15(19)10-14)17(21)16-5-2-1-4-12(16)11-20-6-3-7-20/h1-2,4-5,8-10H,3,6-7,11H2

Standard InChIKey: DPRZHRWOIIWESK-UHFFFAOYSA-N

SMILES Notation: C1CN(C1)CC2=CC=CC=C2C(=O)C3=CC(=CC(=C3)Cl)Cl

These notations provide a standardized way to represent the compound's structure, enabling unambiguous identification across chemical databases and research publications.

Physicochemical Properties

The physicochemical properties of 2'-Azetidinomethyl-3,5-dichlorobenzophenone derive from its unique structural features, particularly the combination of aromatic rings, a carbonyl group, and the nitrogen-containing azetidine ring.

Thermodynamic Properties

The thermodynamic properties of 2'-Azetidinomethyl-3,5-dichlorobenzophenone have been predicted through computational chemistry methods:

Boiling Point: 471.9±45.0 °C (predicted value)
Density: 1.321±0.06 g/cm³ (predicted value)

The high boiling point suggests strong intermolecular forces, likely including π-π stacking between aromatic rings and potential hydrogen bonding interactions involving the carbonyl group.

Chemical Reactivity Parameters

The chemical reactivity of the compound is influenced by several functional groups:

pKa: 8.18±0.10 (predicted value)

This pKa value suggests that the nitrogen atom in the azetidine ring can act as a weak base under appropriate conditions. The presence of the carbonyl group provides a site for nucleophilic attack, while the chlorine substituents would influence the electronic distribution within the molecule, potentially affecting reactivity patterns.

PropertyValueSource
Molecular FormulaC₁₇H₁₅Cl₂NO
Molecular Weight320.21 g/mol
Boiling Point471.9±45.0 °C (predicted)
Density1.321±0.06 g/cm³ (predicted)
pKa8.18±0.10 (predicted)
IUPAC Name[2-(azetidin-1-ylmethyl)phenyl]-(3,5-dichlorophenyl)methanone
CAS Number898755-29-8
SupplierCountryContact Information
Rieke Metals, Inc.United StatesTel: 402 434 2775
J & K SCIENTIFIC LTD.ChinaTel: 010-82848833, 400-666-7788
Matrix ScientificUnited StatesTel: 803 788-9494
Shenzhen Polymeri Biochemical Technology Co., Ltd.ChinaTel: +86-400-002-6226, +86-13028896684

Source:

Research Limitations and Knowledge Gaps

Current understanding of 2'-Azetidinomethyl-3,5-dichlorobenzophenone has several limitations that present opportunities for further research:

Experimental Data Limitations

Many of the reported properties are computational predictions rather than experimentally determined values . This creates opportunities for experimental validation of:

  • Precise physical properties (melting point, solubility parameters)

  • Spectroscopic characteristics (NMR, IR, UV-Vis profiles)

  • Reactivity patterns under various conditions

Biological Activity Data

The potential biological activities of 2'-Azetidinomethyl-3,5-dichlorobenzophenone remain largely unexplored. Systematic studies could investigate:

  • Receptor binding profiles

  • Enzyme inhibition capabilities

  • Cell-based activity assessments

  • Structure-activity relationships when compared to similar compounds

Materials Science Applications

While benzophenones have established roles in materials science, the specific contributions of the azetidine and dichlorophenyl moieties in 2'-Azetidinomethyl-3,5-dichlorobenzophenone warrant further investigation.

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